6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Mechanism of Action
Target of Action
The primary target of 6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes that are regulated by these receptors .
Biochemical Pathways
The FGFR signaling pathway plays a crucial role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by the compound disrupts these pathways, affecting their downstream effects .
Result of Action
The inhibition of FGFRs by the compound can lead to the inhibition of cell proliferation and induction of apoptosis . For instance, in vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridine with suitable reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridines .
Scientific Research Applications
6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine: This compound shares a similar core structure but differs in the position of the chlorine atom and the degree of saturation.
6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine: Another related compound with slight structural variations.
Uniqueness
6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2)5-3-4-6(10)11-7(5)12-8(9)13/h3-4H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOWZMYUVXLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(NC1=O)N=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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